molecular formula C31H35N3O2 B11517789 (3E)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-butoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3E)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-butoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11517789
M. Wt: 481.6 g/mol
InChI Key: YNQMJZYTLWBMQX-UHFFFAOYSA-N
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Description

(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-BUTOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a butoxyphenyl group, and an indolone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-BUTOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperidine derivative.

    Formation of the Indolone Core: The indolone core can be synthesized through a condensation reaction between an appropriate indole derivative and a carbonyl compound.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable phenol derivative and an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-BUTOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Alkyl halides, phenol derivatives, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer double bonds or carbonyl groups.

Scientific Research Applications

(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-BUTOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule with applications in studying biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(4-BUTOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Properties

Molecular Formula

C31H35N3O2

Molecular Weight

481.6 g/mol

IUPAC Name

1-[(4-benzylpiperidin-1-yl)methyl]-3-(4-butoxyphenyl)iminoindol-2-one

InChI

InChI=1S/C31H35N3O2/c1-2-3-21-36-27-15-13-26(14-16-27)32-30-28-11-7-8-12-29(28)34(31(30)35)23-33-19-17-25(18-20-33)22-24-9-5-4-6-10-24/h4-16,25H,2-3,17-23H2,1H3

InChI Key

YNQMJZYTLWBMQX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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